molecular formula C25H24ClN7O2S2 B14116188 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14116188
M. Wt: 554.1 g/mol
InChI Key: WANDIBNKYDCMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core substituted with benzo[d]thiazole and piperazine moieties, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Attachment of the benzo[d]thiazole to the purine core: This step involves the reaction of the benzo[d]thiazole derivative with a purine precursor, often under basic conditions.

    Introduction of the piperazine ring: The piperazine moiety is introduced through nucleophilic substitution reactions, typically using a chlorinated precursor and piperazine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzo[d]thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Chlorinated precursors, piperazine, reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione: can be compared with other purine derivatives and benzo[d]thiazole-containing compounds.

    Similar compounds: 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid, 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to interact with multiple biological targets makes it a versatile compound for research and development.

Biological Activity

The compound 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, structure-activity relationships (SAR), and biological activities of this compound based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole moiety and subsequent coupling with piperazine derivatives. The structural complexity arises from the presence of both purine and benzothiazole frameworks, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, demonstrating promising results in various assays:

Anticancer Activity

Recent literature indicates that derivatives containing benzothiazole exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines such as HeLa and COS-7. One study reported an IC50 value of 2.41 µM against HeLa cells for a related benzothiazole derivative, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. A comparative study highlighted that benzothiazole derivatives possess varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.08 µM to 9.2 µM , showcasing their effectiveness against pathogens .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the benzothiazole and piperazine rings significantly influence the biological activity:

CompoundSubstituentIC50 (µM)Activity Type
7aH7.7 ± 0.8Antimicrobial
7b2-ClNTAntimicrobial
7c4-ClNTAntimicrobial
11Hydrazine2.41Anticancer

Notes:

  • NT = Not Tested
  • The presence of electron-withdrawing groups (like Cl) generally enhances activity against cancer cell lines .

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds:

  • Case Study on HeLa Cells : A derivative exhibited an IC50 of 2.41 µM , significantly lower than doxorubicin's IC50 of 2.05 µM , suggesting enhanced antitumor efficacy .
  • Antimicrobial Testing : The compound was tested against various bacterial strains, showing effective inhibition at low concentrations, with MIC values comparable to established antibiotics like ciprofloxacin .

Properties

Molecular Formula

C25H24ClN7O2S2

Molecular Weight

554.1 g/mol

IUPAC Name

7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C25H24ClN7O2S2/c1-30-21-20(22(34)29-24(30)35)33(13-14-36-25-27-18-7-2-3-8-19(18)37-25)23(28-21)32-11-9-31(10-12-32)17-6-4-5-16(26)15-17/h2-8,15H,9-14H2,1H3,(H,29,34,35)

InChI Key

WANDIBNKYDCMTD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NC6=CC=CC=C6S5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.